
1-(1-Chloro-2-fluoroethyl)-4-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Chloro-2-fluoroethyl)-4-fluorobenzene is an organic compound with the molecular formula C8H8ClF2 It is a derivative of benzene, where the benzene ring is substituted with a 1-chloro-2-fluoroethyl group and an additional fluorine atom at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-chloro-2-fluoroethyl)-4-fluorobenzene typically involves the reaction of 4-fluorobenzene with 1-chloro-2-fluoroethane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in maintaining the reaction conditions and minimizing impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Chloro-2-fluoroethyl)-4-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of 1-(2-fluoroethyl)-4-fluorobenzene.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields 1-(2-fluoroethyl)-4-fluorophenol, while oxidation with potassium permanganate produces 1-(2-fluoroethyl)-4-fluorobenzoic acid.
Applications De Recherche Scientifique
1-(1-Chloro-2-fluoroethyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2-fluoroethylbenzene: Lacks the additional fluorine atom at the para position.
1-(1-Chloro-2-fluoroethyl)-3-fluorobenzene: The fluorine atom is at the meta position instead of the para position.
1-(2-Fluoroethyl)-4-fluorobenzene: Lacks the chlorine atom.
Uniqueness
1-(1-Chloro-2-fluoroethyl)-4-fluorobenzene is unique due to the specific arrangement of the chloro and fluoro groups, which can influence its chemical reactivity and potential applications. The presence of both electron-withdrawing groups can affect the compound’s stability and interactions with other molecules.
Propriétés
| 113399-22-7 | |
Formule moléculaire |
C8H7ClF2 |
Poids moléculaire |
176.59 g/mol |
Nom IUPAC |
1-(1-chloro-2-fluoroethyl)-4-fluorobenzene |
InChI |
InChI=1S/C8H7ClF2/c9-8(5-10)6-1-3-7(11)4-2-6/h1-4,8H,5H2 |
Clé InChI |
NHYBHNGWKMWZOW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(CF)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


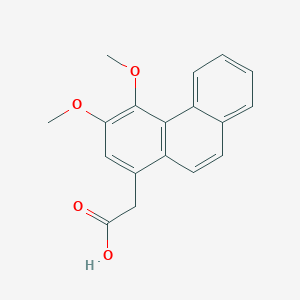

![Tributyl{[3-(tributylstannyl)benzoyl]oxy}stannane](/img/structure/B14309958.png)
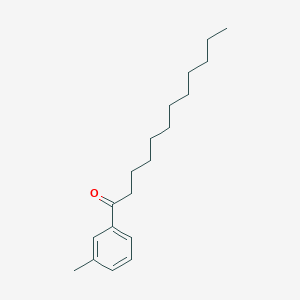
![5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine](/img/structure/B14309971.png)
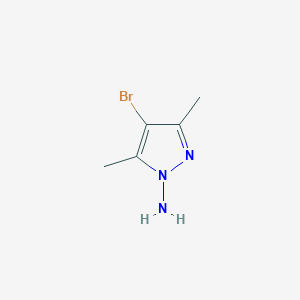
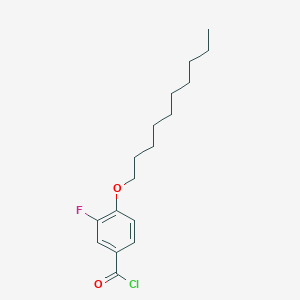
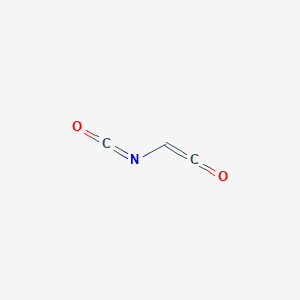
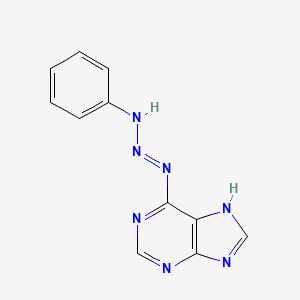
![1-[2-(2-Butoxyethoxy)ethoxy]-4-chloro-2,3,5,6-tetrafluorobenzene](/img/structure/B14310036.png)
